molecular formula C13H10N2O B3891532 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

Cat. No.: B3891532
M. Wt: 210.23 g/mol
InChI Key: LPLLNBVBHIZVJV-BQYQJAHWSA-N
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Description

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound features a benzimidazole core with a furan-2-yl group attached via an ethenyl linkage Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole typically involves the condensation of furan-2-carbaldehyde with 1H-benzimidazole under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl linkage.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The furan ring enhances the compound’s ability to interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole derivatives: These compounds have similar structures but with different substituents on the benzimidazole or furan rings.

    Furan-2-carbaldehyde derivatives: Compounds with a furan ring and various functional groups attached to the aldehyde position.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness: this compound is unique due to the presence of both the benzimidazole core and the furan ring, which confer distinct chemical and biological properties. The ethenyl linkage provides additional reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLNBVBHIZVJV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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